molecular formula C21H22ClN3O2 B2851476 N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide CAS No. 1574622-30-2

N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide

Cat. No.: B2851476
CAS No.: 1574622-30-2
M. Wt: 383.88
InChI Key: KWGYVKNXPDNLDY-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.88. The purity is usually 95%.
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Biological Activity

N-(3-chlorophenyl)-5-ethyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide is a compound that belongs to the quinazoline family, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications based on existing research.

Chemical Structure and Properties

The molecular formula of this compound is C21H22ClN3O2C_{21}H_{22}ClN_{3}O_{2}, with a molecular weight of 383.9 g/mol. Its structure features a pyridoquinazoline core that is modified with a 3-chlorophenyl group and an ethyl side chain.

PropertyValue
Molecular FormulaC21H22ClN3O2C_{21}H_{22}ClN_{3}O_{2}
Molecular Weight383.9 g/mol
CAS Number1574622-30-2

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to N-(3-chlorophenyl)-5-ethyl-11-oxo exhibit significant activity against various bacterial strains. For instance, studies have shown that quinazoline derivatives can effectively combat both Gram-positive and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa . The specific mechanisms often involve inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of quinazoline derivatives has also been documented. A study reported that certain quinazolinone compounds demonstrated superior anti-inflammatory effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin in rat models . This suggests that N-(3-chlorophenyl)-5-ethyl-11-oxo may possess similar properties, potentially making it a candidate for treating inflammatory conditions.

Anticancer Activity

Recent investigations into quinazoline derivatives have revealed promising anticancer activities. For example, compounds within this class have shown efficacy against various cancer cell lines through mechanisms such as inducing cell cycle arrest and apoptosis . Specifically, one study highlighted the ability of certain derivatives to inhibit the growth of Ehrlich Ascites Carcinoma cells significantly . The structure of N-(3-chlorophenyl)-5-ethyl may enhance its interaction with cancer targets due to its unique substituents.

Antioxidant Properties

Antioxidant activity is another area where quinazoline derivatives have shown potential. Some studies suggest that these compounds can scavenge free radicals and inhibit oxidative stress pathways . The antioxidant properties could be beneficial in preventing cellular damage associated with various diseases.

Case Studies and Research Findings

  • Antimicrobial Study : A series of novel tetrahydroquinazoline analogues were synthesized and tested against several bacterial strains. Results indicated that modifications to the quinazoline core significantly enhanced antimicrobial potency .
  • Anti-inflammatory Evaluation : In a controlled study involving rat models, specific quinazolinone derivatives were compared to indomethacin for their anti-inflammatory effects. The findings revealed that certain derivatives exhibited greater efficacy in reducing inflammation markers .
  • Anticancer Research : A recent study synthesized eight novel quinazolinone-sulphonamide derivatives and evaluated their cytotoxicity against various cancer cell lines. All tested compounds displayed significant activity against cancerous cells while maintaining a safe profile on non-cancerous cells .

Properties

IUPAC Name

N-(3-chlorophenyl)-5-ethyl-11-oxo-6,7,8,9-tetrahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-2-24-18-12-14(20(26)23-16-7-5-6-15(22)13-16)9-10-17(18)21(27)25-11-4-3-8-19(24)25/h5-7,9-10,12-13,19H,2-4,8,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGYVKNXPDNLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCCCN2C(=O)C3=C1C=C(C=C3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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